molecular formula C7H5BrCl2 B1311648 2,4-Dichlorobenzyl bromide CAS No. 20443-99-6

2,4-Dichlorobenzyl bromide

Cat. No. B1311648
CAS RN: 20443-99-6
M. Wt: 239.92 g/mol
InChI Key: RGLQSFFFIREZFV-UHFFFAOYSA-N
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Patent
US07405221B2

Procedure details

To a 500 mL round bottom flask fitted with a Teflon magnetic stirrer was added 2,4-dichlorotoluene (Aldrich) (14.4 g, 90 mmol) in 300 mL glacial acetic acid. To this was added sodium bromide (9.4 g, 92 mmol) and anhydrous ceric ammonium nitrate (100 g, 182 mmol) and the reaction mixture was heated at 80° C. for 2.5 h. The reaction mixture was then poured into 1000 g of ice and water. The slurry was extracted with ether (3×200 mL) and the combined ether layers were washed with saturated aqueous sodium bicarbonate. The organic layer was dried over MgSO4, filtered, and the solvent removed under reduced pressure. The crude product was chromatographed by flash column chromatography on silica gel (eluted with 100% hexanes) and the desired product obtained. 1H-NMR 500 MHz (CDCl3): δ 4.58 (s, 2H), 7.28 (m, 1H), 7.43 (m, 2H),
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br-:10].[Na+].O>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][Br:10] |f:1.2|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
[Br-].[Na+]
Name
ceric ammonium nitrate
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
ice
Quantity
1000 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round bottom flask fitted with a Teflon magnetic stirrer
EXTRACTION
Type
EXTRACTION
Details
The slurry was extracted with ether (3×200 mL)
WASH
Type
WASH
Details
the combined ether layers were washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed by flash column chromatography on silica gel (eluted with 100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.